An In-depth Technical Guide to 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid
An In-depth Technical Guide to 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid
This guide provides a comprehensive technical overview of 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid, a key chemical intermediate in pharmaceutical research and development. It is designed for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into its properties, synthesis, and applications.
Core Introduction and Significance
4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid, commonly referred to as Boc-4-hydrazinobenzoic acid, is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a carboxylic acid, a hydrazine moiety protected by a tert-butoxycarbonyl (Boc) group, and a benzene ring. This unique combination of functional groups makes it a versatile building block for the synthesis of a wide array of complex organic molecules, particularly in the realm of drug discovery.
The presence of the Boc protecting group on the hydrazine is crucial. It deactivates one of the nucleophilic nitrogen atoms, allowing for selective reactions at the other nitrogen or the carboxylic acid. The Boc group can be readily removed under acidic conditions, revealing the free hydrazine for subsequent chemical transformations. This strategic protection is fundamental to its utility in multi-step syntheses.
Chemical Identity
| Property | Value |
| CAS Number | 96736-00-4[1][2][3][4] |
| Molecular Formula | C12H16N2O4[2][4] |
| Molecular Weight | 252.27 g/mol [1][2][4] |
| IUPAC Name | 4-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]benzoic acid[4] |
| Synonyms | 4-(2-N-Boc-Hydrazino)Benzoic Acid, BOC-NH-ABZ(4)-OH, 4-(BOC-HYDRAZINO)-BENZOIC ACID[1][2] |
Caption: 2D Chemical Structure of 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid.
Physicochemical Properties and Characterization
Understanding the physicochemical properties of 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid is essential for its handling, storage, and application in synthesis.
| Property | Value |
| Appearance | Light yellow to yellow solid[2] |
| Storage Temperature | 2-8°C[2] |
| Purity | Typically >95%[3] |
Spectral Data
Characterization of 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid is typically achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : A ¹H NMR spectrum in CD₃OD would show characteristic peaks for the aromatic protons, with a doublet around δ 7.84 ppm and another doublet around δ 6.75 ppm.[5] The nine equivalent protons of the tert-butyl group would appear as a sharp singlet at approximately δ 1.45 ppm.[5]
-
Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands. A broad peak for the O-H stretch of the carboxylic acid, carbonyl stretching from the Boc group and the carboxylic acid (around 1688 cm⁻¹), and N-H stretching (around 3316 cm⁻¹) would be prominent.[5]
Synthesis and Mechanism
The synthesis of 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid is a well-established procedure, typically starting from 4-hydrazinobenzoic acid.[5] The core of this synthesis is the selective protection of one of the nitrogen atoms of the hydrazine group with a di-tert-butyl dicarbonate (Boc₂O).
Synthetic Protocol
The following protocol is a representative example of the synthesis:
-
Dissolution : 4-Hydrazinobenzoic acid is dissolved in a mixture of dioxane, water, and a 1 N sodium hydroxide solution.[5] The base is crucial for deprotonating the carboxylic acid and increasing the nucleophilicity of the hydrazine.
-
Boc Protection : The solution is cooled to 0°C, and di-tert-butyl dicarbonate is added.[5] The reaction mixture is stirred at 0°C for one hour and then at room temperature for 30 minutes.[5]
-
Workup : The reaction volume is reduced, and the solution is acidified with a dilute HCl solution.[5]
-
Extraction and Purification : The product is extracted with ethyl acetate, washed with brine, and dried over sodium sulfate.[5] The solvent is removed to yield the crude product, which can be further purified by recrystallization from ethyl acetate and hexane.[5]
Caption: Synthetic workflow for Boc protection of 4-hydrazinobenzoic acid.
Causality in Experimental Choices
-
Choice of Base (NaOH) : The use of sodium hydroxide serves a dual purpose. It deprotonates the carboxylic acid, forming a water-soluble carboxylate salt, which prevents unwanted side reactions at this site. It also enhances the nucleophilicity of the hydrazine moiety, facilitating its attack on the electrophilic carbonyl carbon of the Boc anhydride.
-
Low-Temperature Reaction : Performing the initial reaction at 0°C helps to control the exothermicity of the reaction and minimizes the potential for side reactions, such as the formation of di-Boc protected hydrazine.
Applications in Drug Development and Research
The utility of 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid lies in its role as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The parent compound, 4-hydrazinobenzoic acid, and its derivatives have been explored for various biological activities.
Precursor to Bioactive Molecules
The hydrazine and carboxylic acid functionalities are handles for further chemical modifications. For instance, the carboxylic acid can be activated and coupled with amines to form amides, while the deprotected hydrazine can react with carbonyl compounds to form hydrazones or be incorporated into heterocyclic rings.
-
Anticancer Agents : Derivatives of 4-hydrazinobenzoic acid have been synthesized and evaluated for their cytotoxic activity against cancer cell lines such as HCT-116 (colon carcinoma) and MCF-7 (breast cancer).[6] Some of these compounds have shown potent inhibitory effects, with some inducing apoptosis in cancer cells.[6]
-
Antioxidant Compounds : The 4-hydrazinobenzoic acid scaffold has also been investigated for the development of compounds with antioxidant properties.[7]
-
PROTAC Linkers : Molecules with similar structures, such as 4-(2-((tert-butoxycarbonyl)amino)ethyl)benzoic acid, are used as PROTAC (Proteolysis Targeting Chimera) linkers in the synthesis of molecules designed to induce targeted protein degradation.[8]
Caption: Role of 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid in the synthesis of bioactive molecules.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General hazards include potential for eye, skin, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn.
Conclusion
4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its well-defined structure and the strategic placement of a protected hydrazine and a carboxylic acid group allow for a wide range of chemical transformations. This has led to its use in the development of novel therapeutic agents, particularly in the fields of oncology and antioxidant research. A thorough understanding of its properties, synthesis, and reactivity is paramount for its effective utilization in the drug discovery and development pipeline.
References
-
Chem-Gold. 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid [96736-00-4] 96%. [Link]
-
PubChem. 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid. [Link]
-
PrepChem.com. Synthesis of 4-(N-boc-hydrazino)benzoic acid. [Link]
-
Yuntao Chemical. 4-Hydrazinylbenzoic Acid. [Link]
-
National Center for Biotechnology Information. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. [Link]
-
엠케이케믹스. 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid 96736-00-4. [Link]
-
PubMed. Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile. [Link]
-
Semantic Scholar. Synthesis of 4-Hydrazinobenzoic Acid. [Link]
-
PubChem. 4-(2-Fmoc-hydrazino)benzoic acid. [Link]
-
ResearchGate. (PDF) Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. [Link]
-
NIST. 4-Hydroxybenzoic acid, 2TMS derivative. [Link]
-
MDPI. Synthesis of Hydrazone Derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid as Potent Growth Inhibitors of Antibiotic-resistant Staphylococcus aureus and Acinetobacter baumannii. [Link]
-
PubChem. 4-((2-Hydroxyethoxy)carbonyl)benzoic acid. [Link]
-
ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b).... [Link]
Sources
- 1. parchem.com [parchem.com]
- 2. 4-(2'-N-BOC-HYDRAZINO)BENZOIC ACID | 96736-00-4 [chemicalbook.com]
- 3. chem-gold.com [chem-gold.com]
- 4. 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid | C12H16N2O4 | CID 2755984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
